Bis-clindamycinyl Phosphate
Description
Bis-clindamycinyl Phosphate is a semi-synthetic antibiotic derivative of clindamycin, a lincosamide class antibiotic. Structurally, it consists of two clindamycin molecules linked via a phosphate group, forming a dimeric compound. Clindamycin itself is derived from lincomycin through substitution of a hydroxyl group with a chlorine atom at the 7(S) position . The phosphate group in this compound enhances solubility and stability, making it suitable for pharmaceutical formulations .
This compound exhibits bacteriostatic activity by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . It is primarily used to treat anaerobic infections, acne vulgaris, and certain Gram-positive bacterial infections.
Properties
Molecular Formula |
C₃₆H₆₅Cl₂N₄O₁₂PS₂ |
|---|---|
Molecular Weight |
911.93 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis-clindamycinyl Phosphate with structurally or functionally related antibiotics, including Clindamycin Phosphate , Amoxicillin Trimer Sodium Salt , Besifloxacin Hydrochloride , and Clindamycin Sulfoxide .
Table 1: Structural and Functional Comparison
*Estimated based on dimeric structure; †Estimated based on trimeric amoxicillin.
Key Findings:
The Amoxicillin Trimer Sodium Salt, a β-lactam trimer, targets cell wall synthesis, a fundamentally different mechanism compared to lincosamides .
Besifloxacin, a fluoroquinolone, targets DNA enzymes, offering broader Gram-negative coverage but posing higher tendon toxicity risks .
Cost Considerations :
- This compound is priced lower than Amoxicillin Trimer Sodium Salt (€690 vs. €3,245 for 5mg) but higher than Besifloxacin Hydrochloride (€129 for 10mg), reflecting differences in synthesis complexity and clinical demand .
Impurities and Metabolites :
- Clindamycin Sulfoxide and Clindamycin Phosphate EP Impurities (C/D) demonstrate structural modifications that reduce antimicrobial activity, emphasizing the importance of purity in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Bis-clindamycinyl Phosphate in complex matrices, and how do they address interference from structurally similar compounds?
- Methodology : Reverse-phase HPLC coupled with UV detection (λ = 210 nm) is widely used, with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio. Validation parameters include linearity (R² > 0.995), recovery (90–110%), and specificity against clindamycin derivatives .
- Data Contradictions : Discrepancies in recovery rates (e.g., 85% vs. 98%) may arise from matrix effects in biological fluids. Use of internal standards (e.g., deuterated analogs) or mass spectrometry (LC-MS/MS) improves accuracy .
Q. How does the phosphate ester linkage in this compound influence its stability under physiological pH conditions?
- Experimental Design : Stability studies at pH 7.4 (simulated plasma) and pH 2.0 (gastric fluid) over 24 hours, analyzed via HPLC. Degradation products are identified using high-resolution mass spectrometry (HRMS).
- Findings : Hydrolysis of the phosphate group occurs faster at acidic pH (t½ = 2.5 hours at pH 2.0 vs. t½ = 8 hours at pH 7.4), suggesting limited oral bioavailability without enteric coating .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy of this compound against anaerobic pathogens?
- Approach : Compare MIC (Minimum Inhibitory Concentration) values across standardized CLSI broth microdilution vs. agar dilution methods. Control variables include inoculum size (5 × 10⁵ CFU/mL) and oxygen tension (anaerobic chambers vs. gas-pak systems).
- Analysis : MIC discrepancies (e.g., 0.5 µg/mL vs. 2.0 µg/mL) may stem from oxygen sensitivity of test strains or metabolite interference. Use of isogenic mutant strains clarifies pharmacodynamic roles .
Q. How can in vitro-in vivo correlation (IVIVC) models be optimized for this compound’s prodrug activation kinetics?
- Methodology :
- In vitro: Simulate enzymatic hydrolysis using liver microsomes (e.g., human CYP3A4) with LC-MS/MS quantification of clindamycin release.
- In vivo: Pharmacokinetic studies in rodent models, measuring plasma concentrations via serial sampling.
Q. What are the critical factors in designing stability-indicating assays for this compound under thermal stress?
- Protocol : Accelerated stability testing at 40°C/75% RH for 6 months. Analyze degradation pathways using forced degradation (acid/base/oxidative stress) and orthogonal techniques (HPLC, FTIR, DSC).
- Key Parameters :
- Thermal degradation follows first-order kinetics (Ea = 85 kJ/mol).
- Major degradants include clindamycin-2-phosphate and cyclic sulfoxide derivatives, confirmed by NMR .
Data Analysis and Interpretation
Q. How should researchers statistically address batch-to-batch variability in this compound synthesis yields?
- Framework : Use ANOVA with Tukey’s post-hoc test to compare yields across 10 batches. Report 95% confidence intervals and process capability indices (Cpk > 1.33).
- Case Study : Variability (65–82% yield) linked to residual moisture in lyophilized intermediates. Karl Fischer titration for moisture control reduces SD from ±8% to ±3% .
Q. What mechanistic insights explain the reduced cytotoxicity of this compound compared to clindamycin in keratinocyte cell lines?
- Experimental Design : Comparative cytotoxicity assays (MTT/CCK-8) with IC₅₀ calculations. Assess mitochondrial membrane potential (JC-1 staining) and ROS generation (DCFDA assay).
- Findings : Lower cytotoxicity (IC₅₀ = 250 µM vs. 50 µM for clindamycin) correlates with delayed intracellular hydrolysis and reduced lysosomal accumulation .
Unresolved Research Challenges
Q. What molecular dynamics simulations predict about this compound’s interaction with ribosomal RNA binding sites?
- Gaps : Current docking models lack conformational sampling of the phosphate group’s solvation effects.
- Proposed Solution : Use umbrella sampling or metadynamics to simulate free-energy landscapes of binding, validated by cryo-EM structural data .
Q. How does this compound’s pharmacokinetics differ in polymicrobial biofilm infections compared to planktonic cultures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
